Cidofovir

Pharmacokinetics CMV Retinitis Dosing Regimen

Cidofovir (HPMPC) is an acyclic cytidine monophosphate nucleotide analog that functions as a broad-spectrum DNA polymerase inhibitor against diverse DNA viruses, including all herpesviruses (HSV-1, HSV-2, VZV, CMV, EBV, HHV-6, HHV-8), adenovirus, polyomaviruses (BK, JC), papillomavirus, and poxviruses. It is primarily indicated for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.

Molecular Formula C8H14N3O6P
Molecular Weight 279.19 g/mol
CAS No. 113852-37-2; 149394-66-1
Cat. No. B15606512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCidofovir
CAS113852-37-2; 149394-66-1
Molecular FormulaC8H14N3O6P
Molecular Weight279.19 g/mol
Structural Identifiers
InChIInChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
InChIKeyVWFCHDSQECPREK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility=170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L

Cidofovir (CAS 113852-37-2) Antiviral Procurement: Nucleotide Analog Comparator Analysis


Cidofovir (HPMPC) is an acyclic cytidine monophosphate nucleotide analog that functions as a broad-spectrum DNA polymerase inhibitor against diverse DNA viruses, including all herpesviruses (HSV-1, HSV-2, VZV, CMV, EBV, HHV-6, HHV-8), adenovirus, polyomaviruses (BK, JC), papillomavirus, and poxviruses [1]. It is primarily indicated for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS [2]. Unlike nucleoside analogs such as acyclovir or ganciclovir, cidofovir does not require initial viral kinase-mediated phosphorylation for activation, as cellular kinases directly convert it to its active diphosphate form [1]. A defining pharmacokinetic property is its prolonged intracellular half-life of the active diphosphate metabolite, which ranges from 17 to 65 hours, enabling extended dosing intervals [3].

Why Cidofovir Cannot Be Simply Substituted with Ganciclovir, Foscarnet, or Brincidofovir


Direct substitution among anti-CMV agents without careful evaluation is precluded by fundamental divergences in their molecular pharmacology, resistance profiles, and dosing logistics. Cidofovir's activation is mediated solely by host cellular kinases, rendering it intrinsically active against viral strains harboring UL97 phosphotransferase mutations that confer resistance to ganciclovir and valganciclovir [1]. This distinct activation pathway, however, does not eliminate the potential for cross-resistance arising from shared mutations in the viral DNA polymerase (UL54) gene [2]. Furthermore, cidofovir's uniquely prolonged intracellular half-life (17–65 hours) facilitates a biweekly maintenance dosing schedule, a stark operational contrast to the daily intravenous infusions mandated for both ganciclovir and foscarnet [3]. Conversely, while its lipid prodrug brincidofovir offers enhanced oral bioavailability and superior potency in certain contexts (e.g., adenoviremia), it remains an investigational agent for many indications and exhibits a distinct gastrointestinal toxicity profile compared to parental cidofovir [4].

Quantitative Differentiation of Cidofovir vs. Ganciclovir, Foscarnet, and Brincidofovir


Intracellular Half-Life and Dosing Frequency: Cidofovir vs. Ganciclovir and Foscarnet

Cidofovir's active diphosphate metabolite exhibits a markedly prolonged intracellular half-life of 17 to 65 hours compared to the plasma half-lives of ganciclovir (2.5–3.6 hours) and foscarnet (5.5 hours) [1]. This pharmacokinetic advantage translates directly into a less frequent dosing schedule: cidofovir is administered at 5 mg/kg once weekly for two induction doses, followed by 5 mg/kg every two weeks for maintenance [2]. In contrast, ganciclovir requires 5 mg/kg intravenously every 12 hours for induction, followed by daily maintenance dosing, while foscarnet requires 90 mg/kg intravenously every 12 hours (or 60 mg/kg every 8 hours) for induction and daily maintenance infusions thereafter [2].

Pharmacokinetics CMV Retinitis Dosing Regimen

In Vitro Potency Against Wild-Type CMV: Cidofovir vs. Ganciclovir and Foscarnet

In head-to-head in vitro assays against wild-type human cytomegalovirus (HCMV), cidofovir demonstrates superior potency with a mean 50% inhibitory concentration (IC50) of 0.29 µM, compared to ganciclovir at 1.29 µM and foscarnet at 33.9 µM [1]. This indicates that cidofovir is approximately 4.4-fold more potent than ganciclovir and over 115-fold more potent than foscarnet in inhibiting viral DNA synthesis in cell culture models.

Antiviral Potency Cytomegalovirus IC50

Activity Against HHV-8: Cidofovir vs. Ganciclovir, Foscarnet, Acyclovir, and Adefovir

Cidofovir demonstrates the most potent inhibitory activity against human herpesvirus 8 (HHV-8), the etiologic agent of Kaposi's sarcoma, with an IC50 of 0.43 µM. This is significantly lower (more potent) than the IC50 values for ganciclovir (2.61 µM), adefovir (18.00 µM), acyclovir (31.00 µM), and foscarnet (34.15 µM) [1].

Broad-Spectrum Activity HHV-8 Kaposi's Sarcoma

Virologic Response in Adenoviremia: Brincidofovir (Cidofovir Prodrug) vs. Parental Cidofovir

In a retrospective multicenter study of pediatric hematopoietic cell transplant (HCT) recipients with adenoviremia, the lipid-conjugated prodrug brincidofovir demonstrated significantly superior virologic control compared to parental cidofovir. Major virological response (≥2 log reduction in viral load within 2 weeks) was achieved in 15 of 18 brincidofovir-treated episodes (83%) versus only 2 of 23 cidofovir-treated episodes (9%), with a highly significant P-value of <0.0001 [1]. Additionally, complete virologic responses were observed in 80% (13/16) of brincidofovir episodes compared to 35% (8/23) of cidofovir episodes (P < 0.05), despite significantly lower median lymphocyte counts in the brincidofovir group (320/μl vs. 910/μl) [1].

Prodrug Comparison Adenovirus Hematopoietic Cell Transplant

Resistance Profile: Cidofovir Activity Against Ganciclovir-Resistant CMV

Cidofovir retains full antiviral activity against CMV strains harboring UL97 phosphotransferase mutations that confer resistance to ganciclovir and valganciclovir [1]. This is because cidofovir's activation to its active diphosphate form is catalyzed exclusively by host cellular kinases, bypassing the viral UL97 kinase step required for ganciclovir activation [1]. However, cross-resistance can occur via mutations in the viral DNA polymerase (UL54) gene, with approximately 50% of ganciclovir-resistant clinical isolates that contain DNA polymerase mutations also exhibiting cross-resistance to cidofovir [2].

Drug Resistance Cytomegalovirus UL97 Mutation

Evidence-Based Application Scenarios for Cidofovir Procurement


Treatment of Ganciclovir-Resistant CMV Retinitis in AIDS Patients

Cidofovir is the agent of choice for CMV retinitis when resistance to ganciclovir is confirmed or suspected to be mediated by UL97 phosphotransferase mutations, as cidofovir's activation is independent of viral UL97 kinase activity [1]. The biweekly maintenance dosing schedule (5 mg/kg every 2 weeks) also offers significant practical advantages for long-term suppressive therapy compared to daily intravenous ganciclovir or foscarnet infusions [2].

Preemptive Therapy for Adenoviremia in Hematopoietic Cell Transplant Recipients (Research Context)

While cidofovir has been used preemptively for adenoviremia, evidence from direct comparative studies demonstrates that its lipid prodrug, brincidofovir, achieves a 9.2-fold higher major virological response rate (83% vs. 9%, P < 0.0001) [3]. Therefore, cidofovir procurement for this indication should be limited to settings where brincidofovir is unavailable, or for use as a comparator arm in clinical trials evaluating novel anti-adenoviral agents.

In Vitro Research on HHV-8 and Broad-Spectrum DNA Virus Inhibition

Cidofovir exhibits the most potent in vitro activity against HHV-8 among clinically available antivirals (IC50 0.43 µM, 6.1× more potent than ganciclovir and 79× more potent than foscarnet) [4]. It is therefore a preferred compound for laboratory investigations of HHV-8 replication, Kaposi's sarcoma pathogenesis, and for broad-spectrum screening panels targeting diverse DNA viruses including adenovirus, polyomaviruses, and poxviruses [5].

Quote Request

Request a Quote for Cidofovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.